molecular formula C18H14ClN3O2S2 B3414350 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide CAS No. 946327-27-1

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide

Cat. No.: B3414350
CAS No.: 946327-27-1
M. Wt: 403.9 g/mol
InChI Key: CQMJEEHKMBCZIK-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a phenyl group, and a chlorobenzamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Amino and Oxoethyl Groups: The amino and oxoethyl groups can be introduced through nucleophilic substitution reactions.

    Formation of the Chlorobenzamide Moiety: The chlorobenzamide moiety can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-chlorobenzamide
  • N-(2-((2-amino-2-oxoethyl)thio)-4-methylthiazol-5-yl)-2-chlorobenzamide
  • N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-bromobenzamide

Uniqueness

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S2/c19-13-9-5-4-8-12(13)16(24)22-17-15(11-6-2-1-3-7-11)21-18(26-17)25-10-14(20)23/h1-9H,10H2,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMJEEHKMBCZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide
Reactant of Route 2
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide
Reactant of Route 3
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide
Reactant of Route 4
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-chlorobenzamide

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